molecular formula C27H27N3O2S2 B14256416 tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate CAS No. 365428-44-0

tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate

Cat. No.: B14256416
CAS No.: 365428-44-0
M. Wt: 489.7 g/mol
InChI Key: LBKUJJSFQFOLCX-UHFFFAOYSA-N
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Description

tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a thiazole ring, and a pyridine ring

Preparation Methods

The synthesis of tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyridine ring and the tert-butyl carbamate group. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would scale up these reactions, ensuring purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the substitution reaction.

Scientific Research Applications

tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiazole and pyridine rings play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Properties

CAS No.

365428-44-0

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

tert-butyl N-[4-[4-(3-methylphenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]carbamate

InChI

InChI=1S/C27H27N3O2S2/c1-17-7-6-8-19(15-17)23-24(34-25(30-23)18-9-11-21(33-5)12-10-18)20-13-14-28-22(16-20)29-26(31)32-27(2,3)4/h6-16H,1-5H3,(H,28,29,31)

InChI Key

LBKUJJSFQFOLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)SC)C4=CC(=NC=C4)NC(=O)OC(C)(C)C

Origin of Product

United States

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